Cas no 641612-91-1 (2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide)

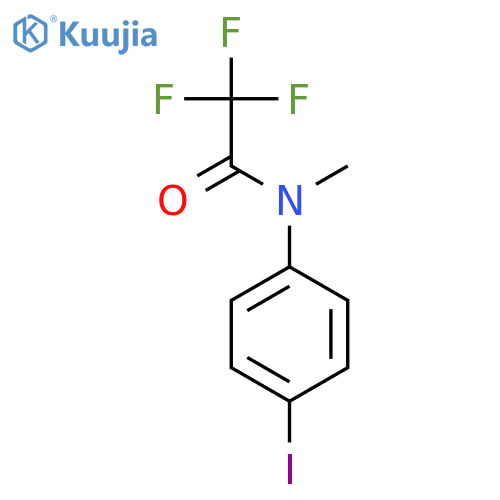

641612-91-1 structure

商品名:2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide

CAS番号:641612-91-1

MF:C9H7NOF3I

メガワット:329.057

CID:4094274

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, 2,2,2-trifluoro-N-(4-iodophenyl)-N-methyl-

- 2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide

-

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-47399146-1.0g |

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |

641612-91-1 | 95% | 1.0g |

$657.0 | 2022-12-31 | |

| Enamine | BBV-47399146-1g |

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |

641612-91-1 | 95% | 1g |

$657.0 | 2023-10-28 | |

| Enamine | BBV-47399146-5g |

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |

641612-91-1 | 95% | 5g |

$1723.0 | 2023-10-28 | |

| Enamine | BBV-47399146-10.0g |

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |

641612-91-1 | 95% | 10.0g |

$2166.0 | 2022-12-31 | |

| Enamine | BBV-47399146-2.5g |

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |

641612-91-1 | 95% | 2.5g |

$1360.0 | 2023-10-28 | |

| Enamine | BBV-47399146-5.0g |

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |

641612-91-1 | 95% | 5.0g |

$1723.0 | 2022-12-31 | |

| Enamine | BBV-47399146-10g |

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide |

641612-91-1 | 95% | 10g |

$2166.0 | 2023-10-28 |

2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

641612-91-1 (2,2,2-trifluoro-N-(4-iodophenyl)-N-methylacetamide) 関連製品

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 307-59-5(perfluorododecane)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量